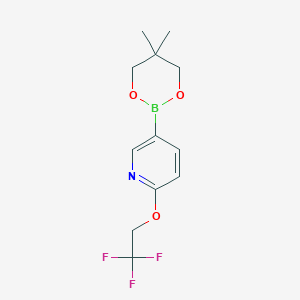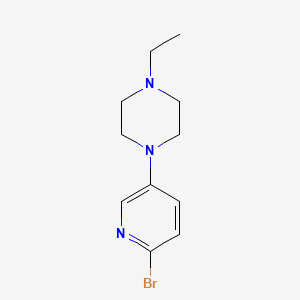
(S)-2-(3-Aminopyrrolidin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-Aminopyrrolidin-1-yl)ethanol is a chiral compound that features a pyrrolidine ring substituted with an amino group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-Aminopyrrolidin-1-yl)ethanol typically involves the reaction of a suitable pyrrolidine derivative with an appropriate ethanol derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-(3-Aminopyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
(S)-2-(3-Aminopyrrolidin-1-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
2-[(3S)-3-aminopyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H14N2O/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5,7H2/t6-/m0/s1 |
Clave InChI |
ZKBFWLGZSQWMQS-LURJTMIESA-N |
SMILES isomérico |
C1CN(C[C@H]1N)CCO |
SMILES canónico |
C1CN(CC1N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


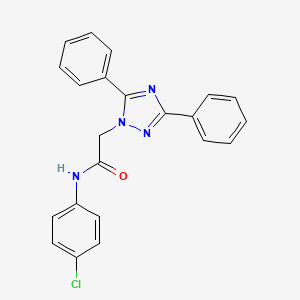

![3-Oxabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B11772273.png)
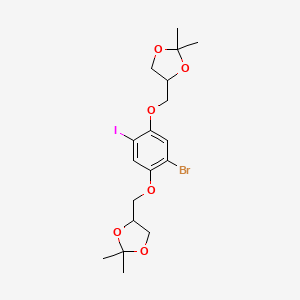
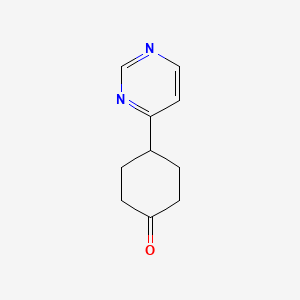
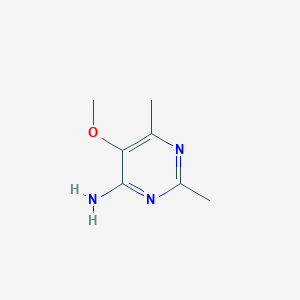
![2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11772293.png)
![2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11772294.png)
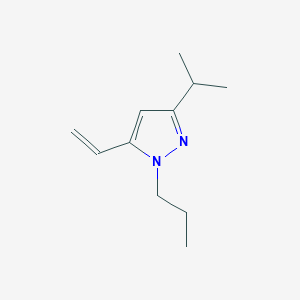
![2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11772320.png)
![Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11772321.png)
